molecular formula C14H19NO4 B2865068 N-carbobenzoxy-g-aminohexanoic acid CAS No. 1860161-01-8

N-carbobenzoxy-g-aminohexanoic acid

Cat. No.: B2865068
CAS No.: 1860161-01-8
M. Wt: 265.309
InChI Key: ZSQBDNASFGRMAI-UHFFFAOYSA-N
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Description

N-carbobenzoxy-g-aminohexanoic acid: is an organic compound with the molecular formula C14H19NO4 N-benzyloxycarbonyl-6-aminohexanoic acid . This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, where it serves as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-carbobenzoxy-g-aminohexanoic acid is typically synthesized through the reaction of 6-aminohexanoic acid with benzyl chloroformate . The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine , to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-carbobenzoxy-g-aminohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-carbobenzoxy-g-aminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The primary function of N-carbobenzoxy-g-aminohexanoic acid is to protect the amino group during chemical synthesis. The carbobenzoxy group is stable under a variety of conditions but can be selectively removed when necessary. This allows for the stepwise construction of complex molecules, such as peptides, without interference from the amino group .

Comparison with Similar Compounds

  • N-carbobenzoxy-6-aminocaproic acid
  • N-carbobenzoxy-6-aminoheptanoic acid
  • N-carbobenzoxy-6-aminooctanoic acid

Uniqueness: N-carbobenzoxy-g-aminohexanoic acid is unique due to its specific chain length and the presence of the carbobenzoxy protecting group. This combination makes it particularly useful in peptide synthesis, where precise control over the structure and reactivity of intermediates is crucial .

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQBDNASFGRMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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